molecular formula C14H16O5 B1660672 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one CAS No. 81425-78-7

4,7,8-Trimethoxy-3,5-dimethylchromen-2-one

Cat. No. B1660672
CAS RN: 81425-78-7
M. Wt: 264.27 g/mol
InChI Key: PKKTXAMCHLIVDS-UHFFFAOYSA-N
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Description

4,7,8-Trimethoxy-3,5-dimethylchromen-2-one is a natural product found in Leucas inflata and Juniperus sabina with data available.

Scientific Research Applications

  • Chiral Recognition in Chromatography : Tang, Ikai, Tsuji, and Okamoto (2010) described the use of derivatives of 4-(trimethoxysilyl)phenyl groups, related to 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one, in chiral packing materials for high-performance liquid chromatography, enhancing chiral recognition abilities for various compounds (Tang et al., 2010).

  • Synthesis of Brominated Oligo(N-phenyl-m-aniline)s : Ito et al. (2002) achieved the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, involving compounds related to 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one, providing insights into their structural and redox properties (Ito et al., 2002).

  • Arylcopper Compounds with Built-in Ligands : Van Koten, Leusink, and Noltes (1975) described the synthesis of arylcopper compounds, including 2,4,6-trimethoxy and 2-(dimethylamino)-phenylcopper, highlighting their complexation behavior, relevant to understanding the properties of compounds like 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one (Van Koten et al., 1975).

  • Corrosion Inhibition Properties : Chafiq et al. (2020) explored the use of compounds including 3,4,5-trimethoxyphenyl derivatives for mild steel corrosion inhibition in acidic solutions, indicating potential industrial applications of related compounds (Chafiq et al., 2020).

  • Cancer Stem Cell Targeting : Bhat, Al‐Dhfyan, and Al-Omar (2016) synthesized and evaluated derivatives of 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones for antitumor activity against cancer stem cells, showing the potential of related compounds in cancer treatment (Bhat et al., 2016).

  • Anti-Inflammatory Activity in Macrophage Cells : Taechowisan, Tuntiwachwuttikul, Lu, Shen, Lumyong, and Taylor (2007) investigated the anti-inflammatory action of compounds including 5,7-dimethoxy-4-phenylcoumarin in murine macrophage cells, relevant to the pharmacological properties of similar compounds (Taechowisan et al., 2007).

properties

CAS RN

81425-78-7

Product Name

4,7,8-Trimethoxy-3,5-dimethylchromen-2-one

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

4,7,8-trimethoxy-3,5-dimethylchromen-2-one

InChI

InChI=1S/C14H16O5/c1-7-6-9(16-3)12(18-5)13-10(7)11(17-4)8(2)14(15)19-13/h6H,1-5H3

InChI Key

PKKTXAMCHLIVDS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=C(C(=O)O2)C)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=C(C(=O)O2)C)OC)OC)OC

Other CAS RN

81425-78-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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